
2-(4-p-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid
Vue d'ensemble
Description
The compound "2-(4-p-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid" is a chemical derivative of tetrahydropyran with a tolyl group and an acetic acid moiety. While the provided papers do not directly discuss this compound, they do provide information on a closely related compound, "[2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid" . This related compound has been synthesized and used as a precursor for further chemical reactions, suggesting a similar potential for the compound .
Synthesis Analysis
The synthesis of the related compound involves the hydrolysis of [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetonitrile to obtain the acetic acid derivative . This process likely involves standard hydrolysis conditions, such as the use of aqueous acid or base. The synthesis route for "this compound" could be hypothesized to follow a similar pathway, starting from a corresponding nitrile precursor and then undergoing hydrolysis to introduce the acetic acid functional group.
Molecular Structure Analysis
Although the molecular structure of "this compound" is not explicitly discussed, the structure can be inferred to contain a tetrahydropyran ring, a tolyl group (a methyl-substituted phenyl group), and an acetic acid moiety. The presence of these functional groups would influence the compound's reactivity and interaction with other molecules. The related compound's structure has been confirmed, which suggests that similar analytical techniques such as NMR, IR spectroscopy, or X-ray crystallography could be used to elucidate the structure of the compound .
Chemical Reactions Analysis
The related compound has been used to prepare acyl chloride, which then reacts with various amines and pyrazole to yield new amides and 1-acylpyrazole . This indicates that the acetic acid moiety can be activated to a more reactive form (acyl chloride) and can participate in acylation reactions. "this compound" could potentially undergo similar reactions, serving as a precursor for the synthesis of various amide compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not provided, the properties of the related compound may include typical characteristics of acetic acid derivatives, such as a certain degree of solubility in organic solvents and water, a melting point that depends on the purity and structure, and reactivity towards nucleophiles due to the presence of the acetic acid group . The tolyl group could contribute to the hydrophobic character of the compound and influence its boiling point and melting point.
Applications De Recherche Scientifique
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Pyrazoline derivatives, including 2-(4-p-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds show high inhibition efficiency and adhere to the mild steel surface following the Langmuir adsorption isotherm. They behave as mixed-type inhibitors, providing a protective layer on the metal surface (Lgaz et al., 2018).
Chemical Synthesis and Reactivity
- Synthesis of Complex Compounds : The compound is utilized in the synthesis of complex organic compounds. For example, it's used in the synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives, demonstrating the ability to form multiple C–N and C–C bonds in a metal-free reaction environment (Li et al., 2020).
- Intermediate in Organic Reactions : It serves as an intermediate in various organic reactions, such as the synthesis of 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones, showcasing its versatility in chemical transformations (Huang & Zhou, 2002).
Material Science and Chemistry
- Material Synthesis : It is used in the synthesis of various materials like tetrahydropyrans, demonstrating its utility in creating components of natural products and potentially useful materials in material science (O’Brien et al., 2009).
Pharmaceutical and Biological Applications
- Role in Drug Synthesis : It is utilized in the synthesis of medicinal compounds, such as p-aminobenzoic acid diamides, indicating its importance in pharmaceutical chemistry (Agekyan & Mkryan, 2015).
Propriétés
IUPAC Name |
2-[4-(4-methylphenyl)oxan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-11-2-4-12(5-3-11)14(10-13(15)16)6-8-17-9-7-14/h2-5H,6-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCXSVRPYILGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCOCC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218021 | |
| Record name | Tetrahydro-4-(4-methylphenyl)-2H-pyran-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33451-58-0 | |
| Record name | Tetrahydro-4-(4-methylphenyl)-2H-pyran-4-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33451-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-4-(4-methylphenyl)-2H-pyran-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Hydroxymethyl)phenyl]-4-piperidinol](/img/structure/B3028726.png)


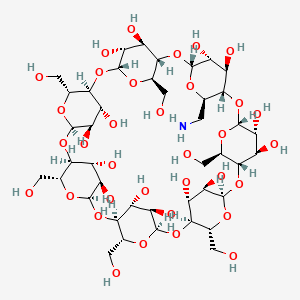
![2-Chloro-7-nitrobenzo[d]thiazole](/img/structure/B3028730.png)

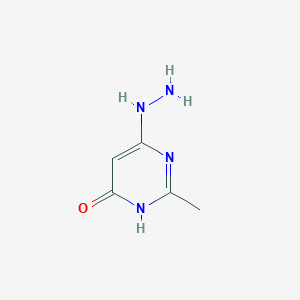

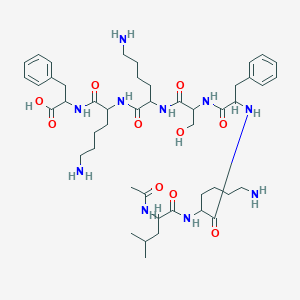
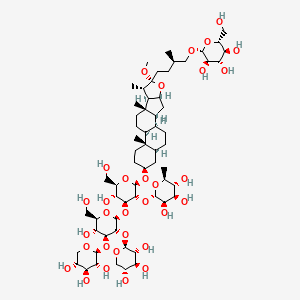
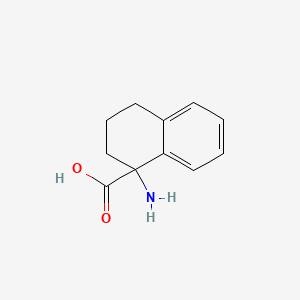
![Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine](/img/structure/B3028742.png)
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3028745.png)